7,8-Dehydrocerberin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

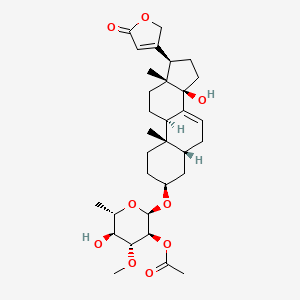

7,8-dehydrocerberin is a cardenolide glycoside that is the 7,8-dehydroderivative of cerberin. Isolated from Cerbera manghas, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a cardenolide glycoside and a monosaccharide derivative.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the cytotoxic activity of 7,8-Dehydrocerberin in vitro?

- Answer : Cytotoxicity assays should employ standardized protocols such as the MTT or SRB assays, using cell lines like KB (oral carcinoma), BC (breast cancer), and NCI-H187 (lung cancer), as reported in pharmacological studies. Dose-response curves should be generated to determine ED50 values (e.g., 1.75 μg/mL for KB cells), with triplicate replicates to ensure statistical validity. Include negative controls (e.g., untreated cells) and positive controls (e.g., doxorubicin) to validate assay conditions . Experimental details must be meticulously documented to ensure reproducibility, including cell culture conditions, incubation times, and data normalization methods .

Q. How should researchers design dose-response studies to evaluate this compound's efficacy across different cancer cell lines?

- Answer : Use a logarithmic concentration range (e.g., 0.001–100 μM) to capture full dose-response dynamics. Include at least three independent experiments to account for biological variability. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate IC50/ED50 values. Cross-validate findings with orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) to confirm mechanisms of action .

Q. What are the critical parameters for characterizing this compound's purity and structural identity in synthetic or natural samples?

- Answer : Employ HPLC with UV/Vis detection (≥95% purity threshold) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, and HSQC) is essential for structural elucidation. For natural product isolation, combine column chromatography with TLC monitoring, referencing known spectral data from authoritative databases like SciFinder or Reaxys .

Advanced Research Questions

Q. How can researchers optimize the isolation yield of this compound from Cerbera manghas while minimizing co-extraction of structurally similar cardenolides?

- Answer : Implement orthogonal separation techniques, such as pH-zone-refining countercurrent chromatography, to resolve co-eluting compounds. Validate purity at each step using LC-MS/MS and compare retention times/spectral profiles with authenticated standards. Adjust solvent polarity gradients (e.g., hexane/ethyl acetate to methanol/water) to exploit differential solubility of cardenolides .

Q. What strategies can resolve contradictions in this compound's reported bioactivity across different studies (e.g., variable ED50 values)?

- Answer : Conduct meta-analyses to identify confounding variables, such as differences in cell passage numbers, serum concentrations in culture media, or assay incubation times. Standardize protocols using guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandates detailed experimental descriptions for reproducibility. Perform equivalence testing to assess inter-lab variability .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to elucidate the molecular targets of this compound in cancer cells?

- Answer : Combine RNA-seq to identify differentially expressed genes post-treatment with thermal proteome profiling (TPP) to map direct protein interactions. Validate hits using CRISPR-Cas9 knockout models and functional assays (e.g., migration/invasion). Cross-reference findings with databases like JASPAR or KnockTF to predict transcription factor networks influenced by the compound .

Q. What statistical frameworks are recommended for analyzing synergistic effects between this compound and conventional chemotherapeutics?

- Answer : Use the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Apply Bayesian hierarchical models to account for uncertainty in dose-response data. Report 95% confidence intervals and p-values adjusted for multiple comparisons using the Benjamini-Hochberg procedure .

Q. Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration logs) in supplementary materials to align with guidelines from Reviews in Analytical Chemistry .

- Conflict Resolution : Address contradictory findings by pre-registering hypotheses and analysis plans, as emphasized in clinical trial statistics .

- Ethical Reporting : Disclose all negative or inconclusive results to avoid publication bias, following standards from MedChemComm for transparent data visualization .

Properties

Molecular Formula |

C32H46O9 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1 |

InChI Key |

MJWBKZJOFFGTCD-ZSCKLWMASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5(C4=CC[C@@H]3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4=CCC3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.